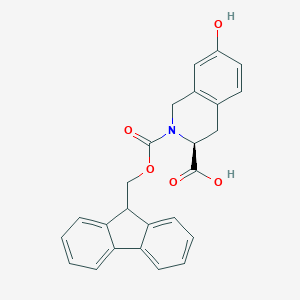

Fmoc-ヒドロキシ-tic-oh

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

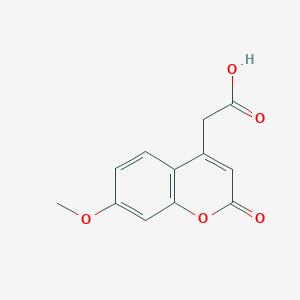

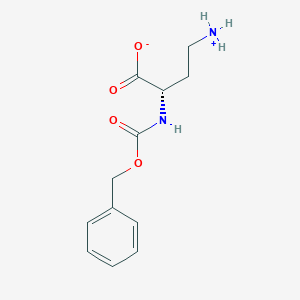

“Fmoc-hydroxy-tic-oh” is a serine protease kallikrein 7 modulator . It is a white to light yellow crystal powder . The molecular formula is C25H21NO4 and the molecular weight is 399.44 .

Synthesis Analysis

Fmoc is widely used as a main amine protecting group in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Molecular Structure Analysis

The molecular structure of “Fmoc-hydroxy-tic-oh” is represented by the SMILES string OC(=O)[C@@H]1Cc2ccccc2CN1C(=O)OCC3c4ccccc4-c5ccccc35 . The InChI key is LIRBCUNCXDZOOU-QHCPKHFHSA-N .

Chemical Reactions Analysis

The Fmoc group is known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings . This property is beneficial for spectrophotometrically monitoring coupling and deprotection reactions .

Physical And Chemical Properties Analysis

“Fmoc-hydroxy-tic-oh” is a white to light yellow crystal powder . The optical activity is [α]20/D +26.0±3.0°, c = 1% in methanol . The storage temperature is 2-8°C .

科学的研究の応用

生物医学的用途

“Fmoc-ヒドロキシ-tic-oh” は、Fmoc 修飾カチオン性ヘキサペプチドに基づく自己支持性ハイドロゲルの生成に使用されてきました . これらのハイドロゲルは、薬物送達やイメージング用の診断ツールなど、生物学、生物医学、バイオテクノロジーの用途に適した生体適合性材料です .

組織工学

“this compound” を含む、シリーズ K ペプチドの Fmoc 誘導体は、組織工学の可能性を示しています . 中でも、より剛性のある Fmoc-K3 ハイドロゲルは、細胞接着、生存、および複製を完全にサポートするため、組織工学の潜在的な材料として機能します .

薬物送達システム

ペプチドベースのハイドロゲル (PHGs) は、水で膨潤したネットワークによって形成される柔らかな材料で、“this compound” を使用して形成できます。 刺激に対する化学的および物理的応答性、分子構成要素の固有の生体適合性、化学的アクセス可能性、調整可能性、およびin vitro実験のための生理学的に関連する環境の生成により、薬物送達システムの構築に適しています .

イメージング用の診断ツール

“this compound” は、イメージング用の診断ツールとして機能するペプチドベースのハイドロゲル (PHGs) を生成するために使用できます . これらの PHGs は、in vitro実験のために生理学的に関連する環境を提供できるため、イメージングアプリケーションでの使用に適しています .

感度の高いペプチドの合成

“this compound” は、感度の高いペプチドの合成に使用できます . Fmoc 基は、酸性媒体中で H2/Pd を使用して除去でき、これは直接アンモニウム塩を生成し、求電子剤との有害な求核反応を防ぎます .

望ましくない副反応の軽減

Fmoc 保護アミンの脱保護のための酸性媒体中での H2/Pd の使用は、得られた遊離アミンの同時その場での不活性化と組み合わされ、望ましくない副反応を軽減するためのアミン脱保護戦略に幅広い適用可能性を見出す有望で汎用性の高い方法を表しています。求電子剤の存在下での求核反応

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用機序

Target of Action

The primary target of Fmoc-hydroxy-tic-oh is the amino group of an amino acid . The Fmoc group, short for 9-fluorenylmethoxycarbonyl, is a base-labile protecting group used in the chemical synthesis of peptides . It is used to protect the amino group during peptide synthesis, preventing it from reacting prematurely .

Mode of Action

The Fmoc group interacts with its target, the amino group, by forming a bond that protects the amino group from reacting with other compounds during peptide synthesis . This protection is crucial for the successful synthesis of peptides . The Fmoc group is removed using a base, usually piperidine , revealing the amino group and allowing it to participate in peptide bond formation .

Biochemical Pathways

The Fmoc group plays a significant role in the biochemical pathway of peptide synthesis . It protects the amino group during the early stages of synthesis, allowing for the precise formation of peptide bonds . Once the peptide chain is assembled, the Fmoc group is removed, revealing the amino group and allowing it to participate in further reactions .

Pharmacokinetics

The fmoc group is known to be stable under acidic conditions , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of Fmoc-hydroxy-tic-oh’s action is the successful synthesis of peptides . By protecting the amino group, the Fmoc group allows for the precise assembly of peptide chains . Once the Fmoc group is removed, the amino group is free to participate in further reactions, leading to the formation of complex peptides .

Action Environment

The action of Fmoc-hydroxy-tic-oh is influenced by the pH of the environment . The Fmoc group is stable under acidic conditions but is removed under basic conditions . Therefore, the pH of the environment can significantly influence the efficacy and stability of Fmoc-hydroxy-tic-oh. Additionally, the presence of other reactive compounds can also influence its action .

特性

IUPAC Name |

(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO5/c27-17-10-9-15-12-23(24(28)29)26(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLZSUJEVZOPJV-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)